![molecular formula C18H22N2O2 B116180 1-(4-(Benzyloxy)-3-methoxyphenyl)piperazine CAS No. 142353-49-9](/img/structure/B116180.png)
1-(4-(Benzyloxy)-3-methoxyphenyl)piperazine
Overview
Description
“1-(4-(Benzyloxy)-3-methoxyphenyl)piperazine” is a compound that belongs to the class of organic compounds known as piperazines . Piperazines are compounds containing a piperazine ring, which is a saturated aliphatic six-member ring with two nitrogen atoms at opposite positions .
Synthesis Analysis
Piperidones, which are precursors to the piperazine ring, are of particular interest due to their unique biochemical properties . A classical method for the synthesis of piperidones is the Petrenko-Kritschenko piperidone synthesis, which involves combining an alkyl-1,3-acetonedicarboxylate with benzaldehyde and an amine .Molecular Structure Analysis
The molecular structure of “1-(4-(Benzyloxy)-3-methoxyphenyl)piperazine” is characterized by a six-membered ring containing two nitrogen atoms . The 4-CH3 and 4-CF3 benzyloxy derivatives having 3-nitro-4-phenethyl amino moiety as the P4 hydrophobic binding group, exhibited significant biological activity .Chemical Reactions Analysis
Piperazine compounds, including “1-(4-(Benzyloxy)-3-methoxyphenyl)piperazine”, can undergo various chemical reactions. For instance, pinacol boronic esters, which are highly valuable building blocks in organic synthesis, can undergo catalytic protodeboronation .Scientific Research Applications
5-HT1A Serotonin Antagonist Studies :
- Analogues of 1-(4-(Benzyloxy)-3-methoxyphenyl)piperazine have been studied for their selectivity and affinity as 5-HT1A serotonin antagonists, with some showing potential for improved selectivity over alpha 1-adrenergic receptors (Raghupathi et al., 1991).
- Another study synthesized variants with a terminal benzotriazole fragment, finding that these compounds, including 1-(4-(Benzyloxy)-3-methoxyphenyl)piperazine, show both 5-HT1A and 5-HT2 receptor affinity (Mokrosz et al., 1994).
Anti-Cancer Activity :
- A study on heterocyclic compounds related to 1-(4-(Benzyloxy)-3-methoxyphenyl)piperazine evaluated their anti-bone cancer activities and potential antiviral activity through molecular docking investigations (Lv et al., 2019).
Central Nervous System (CNS) Applications :
- The development of fluorescent ligands for human 5-HT1A receptors using derivatives of 1-(4-(Benzyloxy)-3-methoxyphenyl)piperazine has been researched. These compounds showed high receptor affinity and fluorescence properties, suggesting potential use in visualizing receptors in cells (Lacivita et al., 2009).
Development of Mannich Bases :
- Research on Mannich bases using derivatives of 1-(4-(Benzyloxy)-3-methoxyphenyl)piperazine showed potential for cytotoxic/anticancer activity and enzyme inhibition, suggesting these compounds as leads for further pharmaceutical research (Gul et al., 2019).
Tocolytic Activity :
- A study on 3-benzamido-1-(4-(2-methoxyphenyl)-piperazin-1-yl)-propyl-2-isopropylcarboxamide, a related compound, demonstrated significant inhibition of uterine smooth muscle contractions, indicating potential tocolytic (labor suppressing) activity (Lucky & Omonkhelin, 2009).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-(3-methoxy-4-phenylmethoxyphenyl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-21-18-13-16(20-11-9-19-10-12-20)7-8-17(18)22-14-15-5-3-2-4-6-15/h2-8,13,19H,9-12,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWCMKTVYZSKEDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N2CCNCC2)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10650636 | |
Record name | 1-[4-(Benzyloxy)-3-methoxyphenyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10650636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Benzyloxy)-3-methoxyphenyl)piperazine | |
CAS RN |
142353-49-9 | |
Record name | 1-[4-(Benzyloxy)-3-methoxyphenyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10650636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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